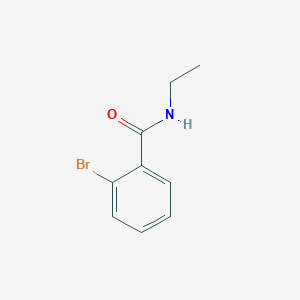

2-bromo-N-ethylbenzamide

Descripción

Significance of Benzamide (B126) Scaffolds in Modern Organic Synthesis

Benzamide scaffolds are fundamental structural motifs that hold a position of considerable importance in the field of modern organic synthesis. researchgate.netresearchgate.netmdpi.com These structures, characterized by a benzene (B151609) ring attached to an amide functional group, serve as versatile building blocks for the creation of more complex molecules. researchgate.netmdpi.com The amide bond itself is a critical feature, being prevalent in a vast array of biologically active compounds and natural products. researchgate.netresearchgate.net The stability and neutrality of the amide group, coupled with its capacity to act as both a hydrogen bond donor and acceptor, contribute to its significance in molecular recognition and binding processes. researchgate.net

In synthetic chemistry, benzamides are not merely end-products but are also valuable intermediates. mdpi.com Their utility stems from the ability to introduce a wide variety of substituents onto the aromatic ring and the amide nitrogen, which allows for detailed structure-activity relationship (SAR) studies. mdpi.com This adaptability makes benzamide derivatives prominent in the development of pharmaceuticals, materials science, and agrochemicals. researchgate.netresearchgate.net Researchers continue to explore new synthetic methodologies and applications for benzamide-based compounds, highlighting their enduring relevance in organic chemistry. researchgate.netresearchgate.net

Role of Halogenated Benzamides in Chemical Research

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) to the benzamide scaffold gives rise to halogenated benzamides, a class of compounds with distinct and valuable properties for chemical research. Halogenation significantly influences a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govdiva-portal.orgmdpi.com These modifications are a key strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govdiva-portal.org

Halogenated benzamides have been instrumental as radiotracers in diagnostic imaging, particularly in the study of neurological disorders. nih.gov For example, specific iodinated and brominated benzamide derivatives have been synthesized and evaluated for their potential in quantifying dopamine (B1211576) D2-like receptors through non-invasive imaging techniques. nih.gov The bromine atom, in particular, can be involved in halogen bonding, a type of noncovalent interaction that can influence molecular conformation and crystal packing. smolecule.com This property is of great interest in crystal engineering and materials science. Furthermore, the halogen atom can serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. smolecule.com

Scope and Objectives of Research on 2-Bromo-N-ethylbenzamide

Research on this compound is primarily focused on its role as a key intermediate in organic synthesis. The compound combines the features of a halogenated benzamide with a specific N-alkylation, making it a valuable precursor for constructing more complex heterocyclic systems. A significant application of this compound is as a starting material in palladium-catalyzed annulation reactions to synthesize phenanthridinones, a class of compounds with potential biological activities. orgsyn.orgorgsyn.org

The primary objectives of utilizing this compound in research include:

Exploring new synthetic routes: Developing efficient and novel methods for the synthesis of complex organic molecules where this compound serves as a critical building block. orgsyn.orgorgsyn.org

Investigating reaction mechanisms: Studying its reactivity in transition metal-catalyzed reactions to understand the intricate mechanisms of bond formation and to develop new catalytic systems. orgsyn.orgorgsyn.org

Scaffolding for medicinal chemistry: Using it as a foundational structure for the synthesis of new series of compounds to be evaluated for potential therapeutic applications. The bromine atom at the ortho-position provides a strategic point for chemical modification. ontosight.aievitachem.com

The compound itself is not typically investigated for direct biological application but rather for its utility and versatility in synthetic protocols that aim to produce novel and complex chemical entities. orgsyn.orgorgsyn.org

Compound Information Table

| Compound Name |

| This compound |

| 2-BROMOBENZAMIDE |

| PHENYLTRIETHYLAMMONIUM IODIDE |

Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol nih.gov |

| CAS Number | 80031-02-3 nih.gov |

| InChI Key | DWCBZUWYUAIEEP-UHFFFAOYSA-N nih.gov |

| SMILES | CCNC(=O)C1=CC=CC=C1Br nih.gov |

| Physical Description | Solid |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCBZUWYUAIEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392593 | |

| Record name | 2-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80031-02-3 | |

| Record name | 2-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Derivatization

Strategies for the Preparation of 2-Bromo-N-ethylbenzamide

Direct Amidation Approaches

Direct amidation involves the reaction of 2-bromobenzoic acid with ethylamine (B1201723). This method is attractive due to its straightforward nature, forming water as the only theoretical byproduct. However, the direct condensation of a non-activated carboxylic acid and an amine typically requires high temperatures to overcome a significant energy barrier, which can be detrimental to sensitive functional groups.

To circumvent the need for harsh conditions, various catalytic systems have been developed. Boric acid is a notable catalyst for direct amidation, offering an operationally simple and high-yielding method. sciepub.com Group (IV) metal complexes, such as those involving titanium, zirconium, and hafnium, have also proven effective in catalyzing the direct formation of amides under milder conditions. Another approach is the use of coupling reagents that activate the carboxylic acid in situ, although these are often used in stoichiometric amounts and can generate significant waste. ucl.ac.uk Copper-catalyzed procedures have also been developed for the chemo- and regioselective amination of 2-bromobenzoic acids, which eliminates the need for protecting the acid group. nih.gov

| Method | Catalyst/Reagent | Key Features |

| Thermal Condensation | Heat | Simple, but requires high temperatures. |

| Catalytic Amidation | Boric Acid or Group (IV) Metals (e.g., ZrCl4) | Milder reaction conditions, high yields. sciepub.com |

| Coupling Reagent Mediated | EDC, HATU, T3P | In situ activation of carboxylic acid; generates stoichiometric waste. ucl.ac.uk |

| Copper-Catalyzed Amination | Cu/Cu2O | High regioselectivity, no need for acid protection. nih.gov |

Benzoylation Routes

The benzoylation route is a classic and reliable two-step method. The first step involves the conversion of 2-bromobenzoic acid into a more reactive acyl halide, typically 2-bromobenzoyl chloride. This is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). prepchem.comprepchem.com

In the second step, the isolated 2-bromobenzoyl chloride is reacted with ethylamine. This reaction, often a variation of the Schotten-Baumann reaction, is typically rapid and exothermic, proceeding at low temperatures to afford this compound in good yield. Anhydrous conditions are often preferred to prevent the hydrolysis of the reactive acyl chloride. nanobioletters.com

Step 1: Formation of 2-Bromobenzoyl Chloride

Reactant: 2-Bromobenzoic acid

Reagent: Thionyl chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) prepchem.com

Product: 2-Bromobenzoyl chloride

Step 2: Amide Formation

Reactants: 2-Bromobenzoyl chloride, Ethylamine

Product: this compound

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. scispace.com These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

Ugi-Type Reactions for Substituted Benzamide (B126) Derivatives

The Ugi four-component reaction (U-4CR) is a prominent MCR that produces α-aminoacyl amide derivatives from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org To generate a derivative of this compound, one could employ 2-bromobenzoic acid as the carboxylic acid component and ethylamine as the amine. The reaction with an aldehyde (e.g., formaldehyde) and an isocyanide would yield a complex bis-amide structure containing the this compound moiety.

The reaction proceeds through the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the carboxylate. mdpi.com A final Mumm rearrangement yields the stable bis-amide product. wikipedia.org The versatility of the Ugi reaction allows for the creation of large libraries of complex benzamide derivatives for various applications. scispace.comorganic-chemistry.org

Three-Component Reactions with Bromo-Containing Precursors

Bromo-containing precursors are valuable substrates in various three-component reactions. For instance, palladium-catalyzed three-component couplings involving bromo-substituted anilines can be used to synthesize complex heterocyclic structures. mdpi.com While not a direct synthesis of this compound itself, these methods highlight the utility of the bromo-substituent as a synthetic handle for further diversification. Another example is the reaction between amines, triethyl orthoformate, and diethyl phosphite (B83602) to prepare N-substituted aminomethylenebisphosphonic acids, demonstrating how bromo-containing amines could be incorporated into complex molecules in a single step. mdpi.com

Green Chemistry Principles in Benzamide Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of benzamides, a common transformation in organic chemistry, is an area where these principles can be effectively applied. ucl.ac.uk

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy : This metric assesses how efficiently reactants are converted into the final product. Direct catalytic amidation, which produces only water as a byproduct, has a high atom economy. sciepub.com In contrast, the benzoylation route and methods using stoichiometric coupling reagents have lower atom economy due to the generation of significant waste byproducts. ucl.ac.uksemanticscholar.org

Catalysis : The use of catalysts is preferred over stoichiometric reagents. ucl.ac.uk Catalytic methods, such as those using boric acid or enzymes (e.g., lipases), reduce waste and often allow for milder reaction conditions. sciepub.comnih.gov

Use of Safer Solvents and Auxiliaries : The selection of solvents plays a crucial role in the environmental impact of a synthesis. Green solvents are being explored to replace hazardous ones like DMF or chlorinated solvents. researchgate.net

Energy Efficiency : Methods that operate at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis can also be a greener alternative by significantly reducing reaction times. researchgate.net

Enzymatic Synthesis : Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly sustainable route for amide bond formation. These reactions can be performed in green solvents without additives, providing products with high purity and yield. nih.gov

| Green Chemistry Principle | Application in Benzamide Synthesis | Example |

| Atom Economy | Favoring reactions that incorporate most atoms from reactants into the final product. | Direct amidation (byproduct is H₂O) is superior to the acyl chloride route (generates HCl and reagent-derived waste). semanticscholar.org |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Boric acid-catalyzed direct amidation instead of using coupling reagents like EDC or HATU. sciepub.comucl.ac.uk |

| Safer Solvents | Replacing hazardous solvents with greener alternatives. | Using solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) instead of N,N-dimethylformamide (DMF). ucl.ac.uk |

| Biocatalysis | Employing enzymes for high selectivity and mild reaction conditions. | Lipase-catalyzed amidation of carboxylic acids and amines. nih.gov |

Flow Reactor Applications for N-Ethylbenzamide Analogues

Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. polimi.it These benefits include enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and straightforward scalability. polimi.it In a typical flow reactor setup, reactants are continuously pumped through a heated and pressurized tube or a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. jst.org.in

While specific literature detailing the flow synthesis of this compound is not abundant, the general principles of flow chemistry are readily applicable to its synthesis and that of its analogues. The synthesis of amides in flow is a well-established process, often involving the reaction of an acid chloride with an amine. For instance, a solution of 2-bromobenzoyl chloride could be mixed with a solution of ethylamine at a T-junction before entering a heated reactor coil. The product stream would then be collected and purified. This approach allows for rapid reaction optimization and can be integrated into multi-step sequences for the synthesis of more complex molecules. thieme-connect.de

| Parameter | Advantage in Flow Synthesis |

| Heat Transfer | Superior heat dissipation, crucial for exothermic amidation reactions. |

| Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates and higher yields. |

| Safety | Small reactor volumes minimize the risk associated with handling reactive intermediates. |

| Scalability | Production can be increased by running the system for longer periods or by "scaling out" with multiple reactors. |

Base-Promoted Amidation for C(O)–C Bond Cleavage

Innovative amidation strategies that avoid the use of highly reactive acylating agents are of great interest. One such approach involves the base-promoted cleavage of a C(O)–C bond. This method utilizes stable precursors that, under basic conditions, generate an acyl electrophile in situ, which then reacts with an amine to form the desired amide.

One example of this methodology is the use of imidazolium (B1220033) salts as acyl transfer agents. acs.org In this system, the weak acyl C(O)–C imidazolium bond is cleaved by a base, exposing the acyl group for nucleophilic attack by an amine. acs.org This approach has been successfully applied to a broad range of anilines and benzylic amines. acs.org Another related method employs ynones as acylation agents, where the C(sp)–C(CO) bond is cleaved in the presence of a base and an aliphatic amine. rsc.org This transition-metal-free reaction exhibits high functional group tolerance and proceeds under mild conditions. rsc.org

Table of Reaction Conditions for Base-Promoted Amidation:

| Acylating Agent | Base | Amine Scope | Key Features |

| Imidazolium Salts | Various bases | Anilines, benzylic amines | Exploits weak acyl C(O)-C bond |

| Ynones | Various bases | Primary and secondary aliphatic amines | Transition-metal-, ligand-, and oxidant-free |

Ion-Associate Complex Formation for Benzamide Derivatives

The formation of ion-associate complexes is a phenomenon that can be exploited in both the analysis and potentially the synthesis of benzamide derivatives. An ion-association complex is formed between a cation and an anion, resulting in a neutral species that can be extracted into an organic solvent. researchgate.net In the context of benzamides, the amide oxygen can be protonated to form a cation, which can then associate with a suitable anion. researchgate.net

While primarily utilized for analytical purposes, such as the spectrophotometric determination of drugs containing amide functionalities, the principles of ion-association could theoretically be applied to drive reaction equilibria or facilitate phase transfer catalysis in synthetic applications. For instance, the formation of an ion-pair could enhance the solubility of a benzamide precursor in a non-polar solvent, thereby promoting its reaction with another reagent.

Synthesis of Related Bromo-Benzamide and Acetamide (B32628) Analogues

The synthesis of bromo-benzamide and acetamide analogues is a broad field with numerous established protocols. A common route to N-substituted acetamides involves the reaction of a primary or secondary amine with bromoacetyl bromide in the presence of a base like triethylamine. nih.gov This straightforward nucleophilic acyl substitution is widely applicable.

For the synthesis of N-aryl benzamides, a general procedure involves the reaction of a substituted aniline (B41778) with a benzoyl chloride derivative. nanobioletters.com For example, N-(4-bromophenyl)-4-hydroxybenzamide has been synthesized by reacting 4-bromophenylamine with 4-hydroxybenzoyl chloride. nanobioletters.com

Furthermore, multi-step reaction sequences can be employed to generate more complex acetamide derivatives. For instance, novel heterocyclic amides have been synthesized by coupling heterocyclic amines with substituted phenylacetic acids using a coupling agent such as EDC-HCl. researchgate.net Another approach involves the condensation of an amine with an appropriate acid, followed by further functionalization. nih.gov

Examples of Synthesized Bromo-Benzamide and Acetamide Analogues:

| Compound Name | Starting Materials | Reagents |

| 2-Amino-N-(p-Chlorophenyl) acetamide derivatives | 2-bromo-N-(p-Chlorophenyl) acetamide, various amines | - |

| N-(4-bromophenyl)-4-hydroxybenzamide | 4-bromophenylamine, 4-hydroxybenzoyl chloride | - |

| 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide | Heterocyclic amines, substituted phenylacetic acids | EDC-HCl |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-bromo-N-ethylbenzamide, both ¹³C and ¹H NMR are essential for confirming the arrangement of atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift (δ) is indicative of its electronic environment. The structure of this compound contains nine unique carbon atoms, and a typical ¹³C NMR spectrum would display a corresponding number of signals. The electron-withdrawing effects of the bromine atom and the carbonyl group significantly influence the chemical shifts of the aromatic carbons.

The expected chemical shifts in the ¹³C NMR spectrum of this compound are detailed in the table below. The carbonyl carbon (C=O) is characteristically found at the most downfield position due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons appear in the typical range of 115-140 ppm, with the carbon atom directly bonded to the bromine showing a specific shift value. The aliphatic carbons of the N-ethyl group appear in the upfield region of the spectrum.

| Carbon Atom Assignment | Expected Chemical Shift (δ) in ppm |

|---|---|

| C=O (Carbonyl) | ~167.0 |

| C-Br (Aromatic) | ~119.5 |

| C-C=O (Aromatic) | ~138.0 |

| Aromatic CH (Ortho to C-Br) | ~133.0 |

| Aromatic CH (Para to C-Br) | ~131.5 |

| Aromatic CH (Meta to C-Br) | ~127.5 |

| Aromatic CH (Meta to C-Br) | ~127.0 |

| N-CH₂ (Aliphatic) | ~34.5 |

| CH₃ (Aliphatic) | ~14.5 |

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum for this compound shows distinct signals for the aromatic protons, the amide proton (N-H), and the protons of the ethyl group.

The four protons on the benzene (B151609) ring are chemically non-equivalent and typically appear as a complex multiplet in the downfield region (7.3-7.7 ppm). The amide proton usually appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The protons of the ethyl group show characteristic splitting patterns due to spin-spin coupling: the methylene (B1212753) (-CH₂-) protons are coupled to the methyl (-CH₃) protons, resulting in a quartet, while the methyl protons are coupled to the methylene protons, appearing as a triplet.

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Splitting Pattern | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H (Amide) | ~8.2 | Broad Singlet | N/A |

| Ar-H (Aromatic) | 7.3 - 7.7 | Multiplet | N/A |

| N-CH₂ (Methylene) | ~3.4 | Quartet | ~7.2 |

| CH₃ (Methyl) | ~1.2 | Triplet | ~7.2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. msu.edu Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. msu.edu The resulting spectrum shows absorption bands that are characteristic of the bonds present.

Vapor Phase Infrared (IR) Spectroscopic Analysis

In the vapor phase, intermolecular interactions such as hydrogen bonding are minimized, leading to a "purer" spectrum that reflects the vibrations of isolated molecules. The IR spectrum of this compound would exhibit several key absorption bands confirming its structure. nih.gov A strong, sharp band around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The presence of the carbonyl group (C=O) is confirmed by a very strong absorption band in the region of 1650-1680 cm⁻¹, often referred to as the Amide I band. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. Other important bands include the N-H bend (Amide II band) around 1550 cm⁻¹ and C-N stretching vibrations.

Key IR Absorption Bands for this compound:

N-H Stretch: A sharp absorption band around 3300 cm⁻¹.

Aromatic C-H Stretch: Bands in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretch: Bands in the 2850-2975 cm⁻¹ region.

C=O Stretch (Amide I): A very strong, sharp absorption band around 1660 cm⁻¹.

N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.

C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique, meaning it can ionize molecules, particularly polar ones, without causing significant fragmentation. nih.govnih.gov This is highly advantageous for determining the molecular weight of the intact molecule. semanticscholar.org For this compound, ESI-MS would typically be performed in positive ion mode. The molecule would accept a proton (H⁺) to form a protonated molecular ion, [M+H]⁺.

The molecular formula of this compound is C₉H₁₀BrNO. nih.gov A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the mass spectrum will show two major peaks for any bromine-containing ion, separated by 2 m/z units, with nearly equal intensity.

Calculated Monoisotopic Mass: 226.995 Da

Observed Ion ([M+H]⁺ with ⁷⁹Br): m/z ≈ 227.99

Observed Ion ([M+2+H]⁺ with ⁸¹Br): m/z ≈ 229.99

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. libretexts.org For the synthesis of this compound from 2-bromobenzoyl chloride and ethylamine (B1201723), TLC on silica (B1680970) gel plates is an effective monitoring tool.

A suitable mobile phase, or eluent, for this analysis would be a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297). The ratio can be adjusted to achieve good separation of the spots. silicycle.comsigmaaldrich.com For instance, a 3:1 mixture of hexane:ethyl acetate might be a good starting point. Visualization of the spots can be achieved under UV light (254 nm) since the aromatic ring in the starting material and product is UV-active. nih.gov

During the reaction, small aliquots of the reaction mixture are spotted on the TLC plate alongside the starting materials. rochester.edu The starting material, 2-bromobenzoyl chloride, is expected to be less polar than the product, this compound, due to the presence of the amide group in the product, which can engage in hydrogen bonding with the silica gel stationary phase. Therefore, the product will have a lower Retention Factor (Rf) value than the starting acyl chloride. The reaction is considered complete when the spot corresponding to the 2-bromobenzoyl chloride is no longer visible in the lane of the reaction mixture.

Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Function | Rf Value (3:1 Hexane:Ethyl Acetate) |

|---|---|---|

| 2-bromobenzoyl chloride | Starting Material | 0.65 |

| Ethylamine | Starting Material | (not UV-active, may require staining to visualize) |

Note: Rf values are hypothetical and can vary based on the exact TLC conditions such as plate type, chamber saturation, and temperature.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the quantitative analysis of the purity of this compound. A reverse-phase HPLC method is typically employed for such compounds.

The analysis would likely utilize a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. lcms.czglsciences.euobrnutafaza.hr The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good resolution of all components. Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring of this compound shows strong absorbance (e.g., 254 nm).

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak at a specific retention time.

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Retention Time | ~12.5 minutes |

Note: The retention time is an estimated value and will depend on the specific HPLC system, column, and precise mobile phase conditions.

Reactivity and Mechanistic Investigations

Transition Metal-Catalyzed Transformations Involving 2-Bromo-N-ethylbenzamide

The presence of a bromine atom and an amide group on the benzene (B151609) ring makes this compound an ideal candidate for a range of cross-coupling and annulation reactions catalyzed by transition metals. These reactions leverage the reactivity of the carbon-bromine bond and the directing or participating role of the N-ethylamido group.

Palladium-Catalyzed Annulation Reactions

Palladium catalysis has been extensively employed to mediate the annulation of this compound, leading to the formation of valuable heterocyclic scaffolds.

A significant application of this compound in palladium-catalyzed reactions is the synthesis of phenanthridin-6(5H)-one derivatives. These tricyclic N-heterocycles are present in various biologically active alkaloids. scispace.com One prominent method involves the palladium-catalyzed annulation of this compound with an in situ generated aryne. researchgate.net This approach facilitates the simultaneous formation of a C-C and a C-N bond in a single synthetic step. researchgate.net

The reaction is typically carried out using a palladium(II) acetate (B1210297) catalyst in the presence of a phosphine (B1218219) ligand and a base. The aryne precursor, often an o-(trimethylsilyl)aryl triflate, generates the reactive aryne intermediate under the reaction conditions. researchgate.net This methodology has proven to be tolerant of a wide array of functional groups, allowing for the synthesis of a diverse range of substituted phenanthridinones. researchgate.net

| Entry | Aryne Precursor | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | o-(trimethylsilyl)phenyl triflate | Pd(OAc)₂ | dppm | CsF, Na₂CO₃ | Toluene/MeCN | 110 | 85 |

| 2 | 4-methoxy-o-(trimethylsilyl)phenyl triflate | Pd(OAc)₂ | dppm | CsF, Na₂CO₃ | Toluene/MeCN | 110 | 78 |

| 3 | 4-fluoro-o-(trimethylsilyl)phenyl triflate | Pd(OAc)₂ | dppm | CsF, Na₂CO₃ | Toluene/MeCN | 110 | 82 |

Table 1: Examples of Palladium-Catalyzed Annulation of this compound with Aryne Precursors.

The annulation reaction proceeds through a catalytic cycle that hinges on the generation and subsequent reaction of an aryne intermediate. Two primary mechanistic pathways have been proposed for this transformation. researchgate.net

In the first proposed pathway (Path A), the catalytic cycle begins with the oxidative cyclization of the Pd(0) catalyst with the aryne, which is generated from the silyl (B83357) triflate precursor, to form a palladacycle intermediate. researchgate.net This is followed by the oxidative addition of this compound to this palladacycle, resulting in a Pd(IV) intermediate. Subsequent reductive elimination yields an arylpalladium(II) intermediate, which then undergoes a final reductive elimination to form the phenanthridinone product and regenerate the Pd(0) catalyst. researchgate.net

An alternative mechanism (Path B) suggests that the Pd(0) catalyst first undergoes oxidative addition into the C-Br bond of this compound to form an arylpalladium(II) intermediate. researchgate.net This intermediate then undergoes carbopalladation of the aryne to form a seven-membered palladacycle, which upon reductive elimination, furnishes the final product. researchgate.netnih.gov Kinetic studies on related systems suggest that the steps involving the aryne precursor are likely involved in the turnover-limiting step of the reaction. nih.gov

The electronic and steric properties of the ligand play a pivotal role. Electron-rich and sterically demanding ligands can enhance the rate of oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step. rsc.org The nature of the ligand can also influence the relative rates of the competing catalytic cycles (Path A vs. Path B) and potentially impact the regioselectivity when unsymmetrically substituted arynes are used. nih.gov While specific studies detailing a broad range of ligand effects on the annulation of this compound are not extensively documented, the general principles of palladium catalysis suggest that tuning the ligand environment can be a powerful tool for optimizing this transformation. chemrxiv.orgresearchgate.net

Nickel-Catalyzed Reactions

While palladium has been the dominant catalyst for transformations involving this compound, nickel catalysis is emerging as a powerful and more sustainable alternative for cross-coupling reactions. chemrxiv.org

Electrocatalysis, when combined with nickel catalysis, offers a mild and efficient method for conducting cross-coupling reactions. chemrxiv.org This approach avoids the use of stoichiometric chemical reductants and allows for precise control over the reaction conditions through the applied potential. chemrxiv.org While specific examples of electrocatalytic cross-coupling involving this compound are not yet prevalent in the literature, the general principles can be extended to this substrate.

In a typical nickel-catalyzed electrocatalytic cross-coupling of an aryl bromide, a nickel(II) salt is reduced at the cathode to a low-valent nickel species (Ni(0) or Ni(I)). chemrxiv.orgrsc.org This highly reactive species then undergoes oxidative addition with the aryl bromide (such as this compound) to form an organonickel intermediate. This intermediate can then react with a variety of coupling partners, such as amines, boronic acids, or alkyl halides, followed by reductive elimination to yield the cross-coupled product and regenerate the nickel(II) catalyst. scispace.combeilstein-journals.orgnih.gov

The application of electrochemistry allows these reactions to proceed under mild conditions, often at room temperature, and with high functional group tolerance. chemrxiv.org The amide functionality in this compound is expected to be compatible with these conditions, opening up possibilities for novel C-N, C-C, and C-heteroatom bond formations. For instance, electrochemically enabled, nickel-catalyzed amination of aryl bromides has been demonstrated, providing a potential route for the derivatization of the 2-position of the benzamide (B126). scispace.com

Radical Mechanisms in Alkyl Electrophile Activation

The activation of the carbon-bromine bond in this compound can proceed through radical mechanisms, particularly under photoredox or electrochemical conditions. In these processes, a single-electron transfer (SET) to the aryl bromide can generate an aryl radical anion, which then expels the bromide ion to form a 2-(N-ethylcarbamoyl)phenyl radical.

A prominent example of this reactivity is found in nickel/photoredox dual catalysis, which enables the reductive cross-coupling of aryl bromides with alkyl bromides. chinesechemsoc.org The proposed mechanism involves the initial oxidative addition of the aryl bromide to a Ni(0) complex, forming an Ar-Ni(II)-Br species. chinesechemsoc.org Concurrently, an excited photoredox catalyst reduces an alkyl electrophile to generate an alkyl radical. This radical is then trapped by the Ni(II) complex, leading to a Ni(III) intermediate that undergoes reductive elimination to form the C-C bond. chinesechemsoc.org Electrochemical methods have also been developed to generate alkyl radicals from unactivated alkyl bromides, which can then couple with aryl partners in a process known as a radical-polar crossover. nih.gov

Reductive C-C Coupling of Ortho-Bromo Substituted Benzamides

Nickel-catalyzed reductive cross-coupling has emerged as a powerful method for forming C(sp²)–C(sp³) bonds, using aryl bromides like this compound as electrophiles. These reactions typically employ a stoichiometric reductant, such as zinc or manganese powder, to maintain the nickel catalyst in its active Ni(0) oxidation state. chinesechemsoc.orgnih.gov

Significant progress has been made in the coupling of aryl bromides with challenging tertiary alkyl halides to construct all-carbon quaternary centers. acs.orgnih.gov These reactions often require specific additives, such as pyridines or N,N-dimethylaminopyridine (DMAP), to suppress side reactions like β-hydride elimination. acs.org The reaction is generally more efficient with electron-deficient aryl bromides. acs.org The versatility of this approach allows for the coupling of aryl halides with primary, secondary, and tertiary alkyl electrophiles, demonstrating broad functional group tolerance under mild, often room-temperature, conditions. nih.govnih.gov

Table 1: Selected Nickel-Catalyzed Reductive Coupling Systems for Aryl Bromides

| Catalyst/Precursor | Ligand/Additive | Reductant | Alkyl Electrophile Type | Reference |

|---|---|---|---|---|

| Ni(acac)₂ | Pyridine or DMAP | Zn | Tertiary Alkyl Halides | acs.org |

| NiCl₂(glyme) | 4,4'-Di-tert-butyl-2,2'-bipyridine | Zn | Secondary Alkyl Bromides | nih.gov |

| NiBr₂·diglyme | None | Mn | Allylic Acetates | rsc.org |

| NiCl₂·glyme / Ir(ppy)₃ | dtbbpy | - (Photoredox) | Alkyl Bromides | chinesechemsoc.org |

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom of this compound is susceptible to replacement via nucleophilic substitution, primarily through transition-metal-catalyzed cross-coupling reactions. The amide group, being ortho to the bromine, can exert significant electronic and steric influence on the reaction center. While direct SNAr reactions are difficult on such an unactivated ring, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are highly effective.

Studies on closely related substrates, such as unprotected ortho-bromoanilines, demonstrate that the Suzuki–Miyaura reaction can proceed efficiently to form biaryl structures. rsc.orgresearchgate.net These reactions show compatibility with a wide range of benzyl, alkyl, aryl, and heteroaromatic boronic esters. The operational simplicity and functional group tolerance make this a key strategy for derivatizing the aromatic core. rsc.org The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic ester and reductive elimination to yield the coupled product.

Complementary to substitution at the C-Br bond, the amide functionality can also act as a powerful directing group in directed ortho-metalation (DoM). wikipedia.orgbaranlab.org In this reaction, an organolithium reagent selectively deprotonates the aromatic ring at the C6 position (ortho to the amide and meta to the bromine), creating an aryllithium intermediate that can be trapped by various electrophiles. wikipedia.org This highlights the ability of the amide group to control regioselectivity at two different positions on the aromatic ring.

Functional Group Transformations of the Amide Moiety

The N-ethylbenzamide portion of the molecule offers additional sites for chemical modification, including hydrolysis of the amide bond and reduction of the carbonyl group.

The hydrolysis of the amide bond in N-ethylbenzamide derivatives to yield a carboxylic acid and an amine is a fundamental transformation, typically requiring acidic or basic conditions. The alkaline hydrolysis of N-substituted amides has been a subject of mechanistic investigation. acs.org For N-ethylbenzamide, theoretical studies using DFT calculations have traced the reaction path for base-catalyzed hydrolysis. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic amide carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, often facilitated by proton transfers involving solvent molecules, leads to the cleavage of the C-N bond and formation of the corresponding carboxylate and ethylamine (B1201723). researchgate.net Milder, non-aqueous protocols for alkaline hydrolysis have also been developed using NaOH in mixed solvent systems like methanol/dichloromethane, which can be advantageous for sensitive substrates. arkat-usa.org

The amide carbonyl of this compound can be selectively reduced, most commonly to an amine, without affecting the aryl bromide. While strong hydride reagents like LiAlH₄ can achieve this, they often exhibit poor functional group tolerance. Modern methods favor catalytic hydrosilylation, which proceeds under milder conditions. acsgcipr.org

A variety of transition-metal (e.g., Iridium, Ruthenium) and metal-free (e.g., Boron-based) catalysts have been developed for this transformation. acsgcipr.orgacs.orgorganic-chemistry.org The general mechanism involves activation of the amide oxygen by the catalyst, followed by the addition of a hydrosilane (e.g., TMDS, PhSiH₃) across the C=O bond to form an O-silyl hemiaminal intermediate. acsgcipr.orgnih.gov This intermediate is then further reduced to the corresponding amine. frontiersin.org Depending on the catalyst and reaction conditions, the reduction of secondary amides can be controlled to yield imines as intermediates or final products. organic-chemistry.org

Table 2: Representative Catalytic Systems for the Reduction of Secondary Amides

| Catalyst System | Silane Reductant | Product | Reference |

|---|---|---|---|

| [Ir(COE)₂Cl]₂ | Diethylsilane | Imine or Amine | organic-chemistry.orgnih.gov |

| Triethylborane (BEt₃) / KOtBu | Phenylsilane | Aldimine or Amine | acs.orgorganic-chemistry.org |

| Tris(pentafluorophenyl)boron | Phenylsilane | Amine | organic-chemistry.org |

| Mo(CO)₆ | TMDS | Enamine | nih.gov |

Reaction Optimization and High-Throughput Experimentation

To efficiently discover and optimize the complex reactions involving this compound, modern synthetic chemistry increasingly relies on high-throughput experimentation (HTE). nih.gov HTE allows for the rapid and parallel execution of a large number of experiments, making it a powerful tool for screening variables such as catalysts, ligands, bases, solvents, and temperatures. seqens.com

For instance, in optimizing a Suzuki–Miyaura cross-coupling reaction of this compound, HTE can be used to screen a large array of palladium precursors and ligands to identify the most effective combination for achieving high yield and purity. researchgate.net This iterative process of experimental design, execution, data analysis, and hit identification significantly accelerates the development of robust synthetic protocols. seqens.com The data-rich output from HTE can also provide deeper mechanistic insights by revealing hidden relationships between reaction components and outcomes. chemrxiv.orgresearchgate.net This approach is applicable to all reaction classes discussed, from reductive couplings to amide modifications, enabling chemists to navigate complex chemical space efficiently. researchgate.net

Solvent and Temperature Effects on Reaction Profiles

The rate and outcome of chemical reactions are significantly influenced by the reaction medium and temperature. The choice of solvent can affect the stability of reactants, transition states, and products, thereby altering the reaction kinetics and equilibrium.

Solvent Effects:

Solvents can be broadly classified as polar or non-polar, and protic or aprotic. The polarity of a solvent can have a profound effect on reaction rates. For instance, polar solvents are known to enhance the rates of reactions that involve polar or ionic transition states by stabilizing them. Conversely, non-polar solvents may be preferred for reactions where the reactants are non-polar.

The effect of a solvent on reaction kinetics can be quantitatively assessed by studying the reaction in a variety of solvents and correlating the rate constants with solvent parameters such as dielectric constant, dipole moment, and empirical polarity scales.

Temperature Effects:

Temperature is a critical parameter in chemical kinetics. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. By studying a reaction at different temperatures, it is possible to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur.

A more advanced model for understanding the effect of temperature on reaction rates is the Eyring equation, derived from transition state theory. This equation allows for the determination of thermodynamic parameters of activation, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide deeper insights into the mechanism of the reaction at a molecular level.

Interactive Data Table: Hypothetical Solvent Effects on a Reaction

Below is a hypothetical data table illustrating how reaction rates might vary with solvent polarity for a generic reaction. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Diethyl ether | 4.34 | 15 |

| Acetone | 20.7 | 250 |

| Ethanol | 24.5 | 1200 |

| Water | 80.1 | 5000 |

Multivariate Data Analysis of Complex Reaction Networks

Modern chemical reaction analysis often generates large and complex datasets. Multivariate data analysis (MVDA) techniques are powerful statistical tools used to extract meaningful information from such data. These methods can help in understanding complex reaction networks, identifying key factors influencing reaction outcomes, and optimizing reaction conditions.

Principal Component Analysis (PCA):

Principal Component Analysis (PCA) is a widely used MVDA technique that reduces the dimensionality of a dataset while retaining most of the original information. In the context of reaction kinetics, PCA can be applied to spectroscopic or chromatographic data collected over the course of a reaction. By analyzing the principal components, it is possible to identify the number of independent chemical species involved in the reaction and to follow their concentration profiles over time.

Partial Least Squares (PLS) Regression:

Partial Least Squares (PLS) regression is another powerful MVDA method that is particularly useful for building predictive models. In chemical kinetics, PLS can be used to establish a quantitative relationship between a set of process variables (e.g., temperature, reactant concentrations, catalyst loading) and one or more response variables (e.g., reaction rate, product yield, enantiomeric excess). This allows for the optimization of the reaction and a better understanding of the factors that control its outcome.

Interactive Data Table: Illustrative Application of PCA

The following table provides a simplified, hypothetical example of how PCA might be used to analyze a set of reaction data. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Time (min) | Wavelength 1 (Abs) | Wavelength 2 (Abs) | Wavelength 3 (Abs) |

| 0 | 1.0 | 0.0 | 0.0 |

| 10 | 0.8 | 0.2 | 0.1 |

| 20 | 0.6 | 0.4 | 0.2 |

| 30 | 0.4 | 0.6 | 0.3 |

| 40 | 0.2 | 0.8 | 0.4 |

| 50 | 0.1 | 0.9 | 0.5 |

In this hypothetical example, PCA could be used to determine how many independent components (i.e., chemical species) are contributing to the changes in absorbance over time, providing insights into the reaction mechanism.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure of molecules and elucidating complex reaction mechanisms. By approximating the electron density of a system, DFT allows for the calculation of energies, geometries, and other electronic properties of reactants, transition states, and products.

Elucidation of Transition States and Intermediates in Palladium-Catalyzed Annulation

Palladium-catalyzed annulation reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex cyclic molecules. DFT calculations have been instrumental in mapping out the intricate mechanistic pathways of these reactions involving benzamide (B126) derivatives. For instance, in the palladium-catalyzed annulation of aromatic amides, computational studies have identified key transition states and intermediates. researchgate.net

The catalytic cycle often commences with a C-H bond activation step, which for aromatic amides, can occur at either the benzylic or meta positions. researchgate.net DFT calculations have shown that the initial C-H activation can proceed via a six-membered palladacycle. researchgate.net Subsequent steps, such as the insertion of a coupling partner (e.g., a maleimide) and reductive elimination to form the final annulated product, have also been modeled. researchgate.net Energy decomposition analysis within these DFT studies reveals the energetic favorability of certain pathways over others, highlighting, for example, why ortho C-H activation might be kinetically favored but ultimately non-productive. researchgate.net These computational insights are crucial for optimizing reaction conditions and designing more efficient catalytic systems for benzamide functionalization.

Analysis of Electronic Structures in Amidation Reactions

The formation of the amide bond is a fundamental reaction in chemistry and biology. DFT calculations provide a detailed picture of the electronic structure changes that occur during amidation. These studies can rationalize the reactivity of different amines and carboxylic acid derivatives. For example, the mechanism of direct amidation reactions catalyzed by various agents has been scrutinized using DFT. nih.govrsc.org

Computational analyses have explored the role of catalysts in activating the carboxylic acid and facilitating the nucleophilic attack of the amine. nih.gov Studies on boron-catalyzed amidation, for instance, have questioned previously accepted mechanisms and proposed new pathways involving dimeric boron species, supported by DFT calculations. nih.gov Furthermore, DFT can be employed to understand the electronic effects of substituents on the benzamide core. The electron-donating or electron-withdrawing nature of a substituent, such as the bromine atom in 2-bromo-N-ethylbenzamide, can significantly influence the electron density at the carbonyl carbon and the nitrogen atom, thereby affecting the reactivity and stability of the amide bond.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are invaluable in medicinal chemistry and materials science for predicting the activity of new compounds and guiding the design of molecules with desired properties.

For benzamide derivatives, QSAR studies have been successfully applied in various contexts, such as in the development of herbicides. tandfonline.comnih.gov In these studies, a dataset of benzamide compounds with known herbicidal activities is used to build a model based on various molecular descriptors. These descriptors can be steric, electronic, or topological in nature and are calculated using computational methods. The resulting QSAR model can then be used to predict the herbicidal activity of new, unsynthesized benzamide derivatives, thereby accelerating the discovery of new agrochemicals. tandfonline.comnih.gov For example, a study on (thio)benzamide herbicides used Multivariate Image Analysis (MIA)-QSAR to model their inhibitory activities against Photosystem II. tandfonline.comnih.gov

Molecular Docking Studies (for related benzamide derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Numerous molecular docking studies have been performed on benzamide derivatives to understand their interactions with various biological targets. For instance, benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. nih.gov Docking simulations can reveal the key amino acid residues in the active site that form hydrogen bonds or hydrophobic interactions with the benzamide ligand. nih.govmdpi.com This information is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. In a study of benzamide derivatives as FtsZ inhibitors, docking analyses confirmed the ability of the 2,6-difluorobenzamide (B103285) scaffold to form three hydrogen bonds with the S. aureus FtsZ protein. mdpi.com

In Silico Analysis for Predicting Chemical Behavior and Derivatization

In silico methods encompass a broad range of computational tools used to predict the chemical and biological properties of molecules. These methods are increasingly used in the early stages of drug discovery and chemical development to assess the viability of new compounds.

Prediction of Metabolic Vulnerability of Analogues

The metabolic fate of a drug candidate is a critical factor in its development. In silico tools can predict the likely metabolic pathways of a compound, identifying potential sites of metabolism and the resulting metabolites. frontiersin.orgnih.gov This is particularly important for identifying potentially toxic or inactive metabolites.

For aromatic amides, metabolism can occur through various pathways, including oxidation and hydrolysis. nih.govnih.gov The presence of a bromine atom, as in this compound, can also influence metabolism. houstonmethodist.org In silico metabolism prediction tools use databases of known metabolic reactions and algorithms to predict the likelihood of different transformations. frontiersin.org For example, tools like BioTransformer, Meteor, and QSAR Toolbox can simulate Phase I and Phase II metabolic reactions, such as those mediated by cytochrome P450 enzymes. frontiersin.org A study on aza-aromatic and amide compounds highlighted the role of aldehyde oxidase (AOX) in their metabolism, an enzyme whose importance is increasingly recognized. pnas.org By predicting the metabolic vulnerabilities of analogues of this compound, chemists can design molecules with improved metabolic stability.

Interactive Data Tables

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial benzamide and coupling partner |

| Transition State 1 (C-H Activation) | +25.3 | Energy barrier for the initial C-H bond breaking |

| Intermediate 1 (Palladacycle) | -5.2 | Stable palladacycle intermediate |

| Transition State 2 (Reductive Elimination) | +18.7 | Energy barrier for the final bond formation |

| Products | -15.8 | Final annulated product |

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Benzamide | -5.8 | Tyr84, Phe288 |

| 2-chlorobenzamide | -6.5 | Tyr84, Phe288, Val121 |

| 2-bromobenzamide | -6.7 | Tyr84, Phe288, Val121 |

| This compound | -7.2 | Tyr84, Phe288, Val121, Leu292 |

Advanced Applications in Synthetic Chemistry and Materials Science

2-Bromo-N-ethylbenzamide as a Building Block for Heterocyclic Synthesis

The strategic positioning of the bromo and N-ethylamido groups on the aromatic ring of this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems. These reactions often proceed through transition-metal-catalyzed intramolecular cyclization, a powerful strategy for the efficient construction of complex ring structures.

Synthesis of Polycyclic Aromatic Compounds

While direct intramolecular cyclization of this compound itself to form a non-heterocyclic polycyclic aromatic hydrocarbon (PAH) is not a commonly reported transformation, analogous reactions with related N-substituted 2-bromobenzamides provide a strong basis for its potential in this area. For instance, palladium-catalyzed intramolecular C-H activation and arylation reactions are well-established methods for the synthesis of fluorenones from 2-bromobenzamides. This process involves the formation of a new carbon-carbon bond between the benzamide (B126) ring and an adjacent aryl group, leading to a tricyclic fluorenone core.

A plausible synthetic route could involve an initial cross-coupling reaction to introduce an aryl substituent at the 2-position of the benzamide, followed by an intramolecular cyclization. For example, a Suzuki or Buchwald-Hartwig coupling could be employed to attach a phenyl group, forming an N-ethyl-2-phenylbenzamide intermediate. Subsequent intramolecular Friedel-Crafts acylation or a palladium-catalyzed C-H activation could then facilitate the ring closure to yield a substituted dibenzazepinone, a class of polycyclic compounds with significant biological activity.

Formation of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles from this compound and its derivatives is a more extensively explored area. The presence of the nitrogen atom in the N-ethylamido group provides a reactive site for intramolecular cyclization, leading to the formation of various heterocyclic ring systems.

A notable example is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, which yields 3-(imino)isoindolin-1-ones. organic-chemistry.orgnih.gov This reaction proceeds through the formation of a five-membered aza-cobaltacycle intermediate, followed by nucleophilic addition and substitution to furnish the final heterocyclic product. While the original research may have used various N-substituted 2-bromobenzamides, the methodology is directly applicable to this compound.

Furthermore, palladium-catalyzed intramolecular C-H functionalization reactions are a powerful tool for the synthesis of phenanthridinones from N-aryl-2-bromobenzamides. organic-chemistry.orgua.pt This transformation involves the formation of a new C-C bond, leading to a fused tricyclic system containing a nitrogen atom. By analogy, intramolecular amination reactions of this compound derivatives, where a suitable tethered amino group is present, could be envisioned to construct various nitrogen-containing polycyclic structures. Copper-catalyzed C-N bond formation followed by a ring-expansion process has also been demonstrated for the synthesis of medium-ring nitrogen heterocycles from related starting materials.

Derivatization Strategies for Complex Molecular Architectures

The bromine atom in this compound serves as a versatile handle for a wide array of derivatization reactions, enabling the introduction of diverse functional groups and the construction of complex molecular scaffolds.

Introduction of Diverse Substituents via Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for the derivatization of this compound. The carbon-bromine bond is readily activated by palladium, nickel, or copper catalysts, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Common Cross-Coupling Reactions for Derivatization of this compound

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Catalyst |

| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids, esters) | C-C (Aryl-Aryl) | Palladium |

| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Palladium |

| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkynyl) | Palladium/Copper |

| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amino) | Palladium |

| Stille Coupling | Organotin Reagents | C-C (Aryl-Aryl/Vinyl) | Palladium |

| Negishi Coupling | Organozinc Reagents | C-C (Aryl-Alkyl/Aryl) | Palladium/Nickel |

These reactions allow for the systematic modification of the benzamide core, introducing a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. This modular approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for tuning the electronic and photophysical properties of organic molecules.

Applications in the Synthesis of Specialty Chemicals

The derivatives of this compound have potential applications in the synthesis of various specialty chemicals, including agrochemicals, functional dyes, and materials for organic electronics. By strategically introducing different functional groups through cross-coupling reactions, molecules with specific desired properties can be engineered.

Research Applications in Medicinal Chemistry (General Scope of Benzamides)

Benzamides, as a general class of compounds, are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this structural motif. organic-chemistry.org Their ability to act as bioisosteres of other functional groups and to participate in key hydrogen bonding interactions with biological targets contributes to their widespread use.

The N-alkylbenzamide scaffold, of which this compound is a member, is present in a variety of pharmacologically active molecules. These compounds have been investigated for a wide range of therapeutic applications, including as:

Anticancer agents: Many benzamide derivatives exhibit potent antitumor activity through various mechanisms, such as inhibition of histone deacetylases (HDACs) or receptor tyrosine kinases.

Antipsychotics: A number of atypical antipsychotic drugs contain a benzamide core structure.

Antiemetics: Certain benzamides are effective in the management of nausea and vomiting.

Analgesics and Anti-inflammatory agents: The benzamide scaffold has been incorporated into molecules designed to treat pain and inflammation.

The derivatization of the benzamide core, as described in section 6.2.1, is a key strategy in drug discovery programs. By systematically modifying the substituents on the aromatic ring and the N-alkyl group, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. The bromine atom in this compound provides a convenient starting point for such synthetic explorations, allowing for the rapid generation of compound libraries for biological screening.

Development of Ligands and Probes

The core structure of this compound, a substituted benzamide, is a common motif in medicinal chemistry and coordination chemistry. In principle, the bromine atom offers a site for further functionalization through cross-coupling reactions, and the amide group can participate in hydrogen bonding. These features are fundamental to the design of ligands for metal catalysts or biological targets, as well as for the synthesis of fluorescent or reactive probes for imaging and sensing applications.

However, a dedicated search of the scientific literature did not yield specific examples of ligands or probes where this compound serves as the foundational building block. Research in this area often highlights more elaborate molecular architectures designed to achieve high specificity and efficiency.

Design of Pharmacologically Relevant Scaffolds

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. The introduction of a bromine atom and an N-ethyl group, as in this compound, modifies the electronic and steric properties of the parent benzamide scaffold. This could potentially influence its interaction with biological targets. The bromo-substituent, in particular, can act as a handle for introducing further diversity into the molecule through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the exploration of structure-activity relationships.

Despite this potential, there is a lack of published research that specifically identifies this compound as a key scaffold for the development of new therapeutic agents. The focus in pharmaceutical research is often on more complex and highly functionalized molecules that have been optimized for specific biological endpoints.

Utility in Advanced Material Precursors

In materials science, monomers containing reactive sites like bromine atoms can be utilized in polymerization reactions to create functional polymers. For instance, the bromine atom on the aromatic ring of this compound could potentially be used in polycondensation or cross-coupling polymerization reactions to synthesize novel polyamides or other polymers with specific thermal or electronic properties. The N-ethylbenzamide moiety could influence the solubility and processing characteristics of the resulting materials.

Nevertheless, a review of the literature and patent landscape does not indicate that this compound has been specifically investigated or utilized as a precursor for advanced materials such as conductive polymers, high-performance plastics, or functional coatings. The development of such materials typically involves monomers with tailored electronic and structural features that are not explicitly present in this compound.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for 2-Bromo-N-ethylbenzamide Transformations

The carbon-bromine bond in this compound is a prime target for a wide array of transition metal-catalyzed cross-coupling and annulation reactions. While palladium catalysis is well-established for aryl halides, future research will likely delve into the use of more abundant and cost-effective first-row transition metals such as cobalt, nickel, and copper. These metals offer unique reactivity profiles and can enable transformations that are challenging for palladium-based systems.

Cobalt-catalyzed reactions, for instance, have shown promise in the coupling of 2-halobenzamides with alkynes, where the choice of ligand can selectively dictate the formation of either isoquinolones or 2-vinyl benzamides. rsc.org Applying these systems to this compound could provide controlled access to these important heterocyclic and acyclic structures. Similarly, nickel-catalyzed annulation with alkynes represents an efficient route to highly substituted isoquinolone derivatives. acs.org Further exploration could involve developing novel ligands to enhance the efficiency and broaden the substrate scope of these nickel- and cobalt-catalyzed systems for this compound.

Copper-catalyzed reactions also present a fertile ground for investigation. Copper catalysts have been successfully employed in the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles, and in the construction of benzo[d]isothiazol-3(2H)-ones using sulfur sources. acs.orgchim.itnih.gov The application of these methods to this compound could lead to the efficient synthesis of diverse heterocyclic scaffolds. researchgate.net Future work should focus on developing more robust copper catalysts that can operate under milder conditions and tolerate a wider range of functional groups. Furthermore, rhodium-catalyzed C-H activation and annulation strategies, which have been used for other amide systems, could be adapted for this compound to create complex polycyclic structures. rsc.orgsnnu.edu.cnnih.gov

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalyst System | Potential Transformation | Potential Product Class | Reference |

|---|---|---|---|

| Cobalt/Ligand | Annulation with Alkynes | Isoquinolones / 2-Vinyl Benzamides | rsc.org |

| Nickel/Ligand | Annulation with Alkynes | Substituted Isoquinolones | acs.org |

| Copper/Ligand | Reaction with Nitriles | Quinazolin-4(3H)-ones | acs.orgchim.it |

| Copper/Ligand | Reaction with Sulfur Powder (S8) | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| Palladium/Ligand | Tandem N-Arylation/Carboamination | N-Aryl-2-benzyl pyrrolidines | nih.gov |

| Rhodium/Ligand | C–H Activation/Annulation | Polycyclic Heterocycles | rsc.orgsnnu.edu.cn |

Development of Asymmetric Synthesis Methodologies

The ortho-substitution pattern of this compound makes it an ideal candidate for the development of axially chiral (atropisomeric) benzamides. nih.govacs.org These molecules possess a chiral axis due to restricted rotation around the aryl-carbonyl bond and are of significant interest in medicinal chemistry and catalysis. acs.org A key future direction is the development of catalytic, enantioselective methods to synthesize such compounds from this compound or its precursors.

One promising approach is the use of chiral catalysts to control the stereochemistry of reactions at the ortho position. For example, peptide-catalyzed asymmetric bromination has been successfully used to create atropisomeric benzamides with high enantioselectivity. nih.govacs.orgresearchgate.netsigmaaldrich.comdatapdf.com This strategy could be adapted to substrates that are subsequently converted to this compound, thereby establishing the chiral axis. Another avenue involves the use of bifunctional organocatalysts, which can recognize and lock a specific conformation of a substrate during an ortho-functionalization reaction, such as electrophilic halogenation, to construct the axially chiral benzamide (B126). nih.gov

Furthermore, methodologies involving the enantiotopic lithiation of prochiral arene chromium complexes, followed by electrophilic quenching, have been shown to produce axially chiral benzamides with high optical purity. acs.orgsemanticscholar.org Applying this strategy to a suitable precursor of this compound could provide access to its enantioenriched atropisomers. The development of these asymmetric methods will be crucial for exploring the potential applications of chiral this compound derivatives in stereoselective synthesis and as pharmacologically active agents.

Table 2: Potential Asymmetric Synthesis Methodologies

| Methodology | Catalyst/Reagent Type | Key Principle | Reference |

|---|---|---|---|

| Atroposelective Bromination | Chiral Peptide Catalyst | Enantioselective electrophilic aromatic substitution to create a chiral axis. | nih.govacs.orgresearchgate.net |

| Organocatalytic Halogenation | Bifunctional Organocatalyst | Conformational recognition by the catalyst during electrophilic bromination. | nih.gov |

| Enantiotopic Lithiation | Chiral Lithium Amide Base | Asymmetric deprotonation of a prochiral arene chromium complex. | acs.orgsemanticscholar.org |

Integration of Machine Learning in Reaction Discovery and Optimization

A key future direction is the application of active learning algorithms. These strategies can rapidly identify optimal reaction conditions with a minimal number of experiments by intelligently selecting the next set of experiments to perform based on the results of previous runs. ucla.edu For instance, in developing a new cross-coupling reaction for this compound, an ML model could be built to map the substrate space for aryl bromides in a high-throughput experimentation (HTE) context. ucla.edu By combining molecular descriptors (e.g., from Density Functional Theory, DFT) with experimental data, these models can predict the performance of unseen substrates and identify potential functional group incompatibilities. nih.govacs.org

Expansion of Synthetic Scope to More Complex Derivatives

As a versatile chemical precursor, this compound holds significant potential for the synthesis of a wide range of more complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceuticals and biologically active molecules. researchgate.net Future research will undoubtedly focus on leveraging the dual reactivity of the C-Br bond and the amide moiety to construct intricate polycyclic systems through cascade or tandem reactions.

Building on established methods for 2-halobenzamides, this compound can serve as a key starting material for various annulation reactions. For example, transition metal-catalyzed reactions with alkynes or other coupling partners can lead to the formation of isoquinolones, quinazolinones, and other fused nitrogen-containing heterocycles. rsc.orgacs.orgacs.org Copper-catalyzed cascade reactions involving C-S and N-S bond formation can be employed to synthesize benzo[d]isothiazol-3(2H)-ones, a valuable heterocyclic motif. nih.gov

The development of multicomponent reactions (MCRs) starting from this compound is another promising avenue. MCRs allow for the one-pot synthesis of complex molecules from three or more simple precursors, offering high efficiency and atom economy. nih.gov Designing novel MCRs that incorporate this compound could provide rapid access to libraries of structurally diverse compounds for biological screening. The ultimate goal is to move beyond simple, two-dimensional transformations and utilize this building block to create three-dimensional molecules with greater structural complexity and potential for biological interaction.

Table 3: Potential Complex Derivatives from this compound

| Derivative Class | Synthetic Strategy | Key Reaction Type | Reference |

|---|---|---|---|

| Isoquinolones | Ni- or Co-catalyzed annulation | Coupling with alkynes | rsc.orgacs.org |

| Quinazolin-4(3H)-ones | Cu-catalyzed annulation | Coupling with nitriles | acs.orgchim.it |

| Benzo[d]isothiazol-3(2H)-ones | Cu- or Ni-catalyzed cascade | Coupling with a sulfur source (S8) | nih.gov |

| 3-(Imino)isoindolin-1-ones | Co-catalyzed cyclization | Coupling with carbodiimides | nih.gov |

| Fused Polyheterocycles | [3+2] Cycloaddition | Reaction with in situ generated N-ylides | mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-N-ethylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, bromination of N-ethylbenzamide derivatives using reagents like PBr₃ or direct coupling of 2-bromobenzoyl chloride with ethylamine under basic conditions (e.g., pyridine or triethylamine) . Reaction optimization should consider solvent polarity (e.g., dichloromethane for acylation), temperature (room temp to 80°C), and stoichiometric ratios. Lower yields in bromination steps may arise from competing side reactions (e.g., over-oxidation), which can be mitigated by controlled reagent addition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : ¹H NMR should show a singlet for the amide proton (~8.5 ppm) and splitting patterns for aromatic protons (δ 7.2–8.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 242 [M+H]⁺) and fragmentation patterns to validate the bromine isotope signature .

- IR Spectroscopy : Look for amide C=O stretches (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Cross-referencing with X-ray crystallography (e.g., bond angles/planarity from Acta Cryst. data) enhances structural validation .

Q. How does the electronic effect of the bromine substituent influence reactivity in further functionalization?